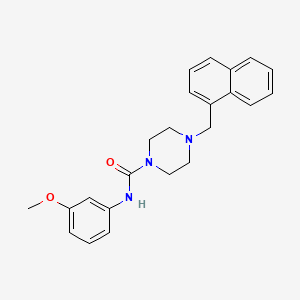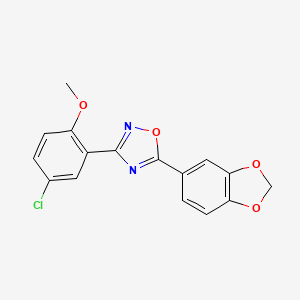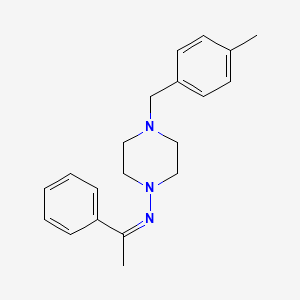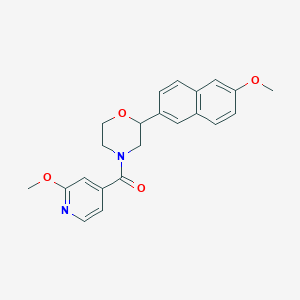
N-(3-methoxyphenyl)-4-(1-naphthylmethyl)-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxyphenyl)-4-(1-naphthylmethyl)-1-piperazinecarboxamide, also known as MNPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has shown promising results in various scientific research studies.
Mecanismo De Acción
The mechanism of action of N-(3-methoxyphenyl)-4-(1-naphthylmethyl)-1-piperazinecarboxamide is not yet fully understood, but it is believed to involve the modulation of various neurotransmitters and receptors in the central nervous system. It has been shown to act as a partial agonist at the 5-HT1A receptor and a potent antagonist at the 5-HT2A receptor, which may contribute to its anxiolytic and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects in various scientific research studies. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain, as well as reduce anxiety-like behavior in animal models of anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-methoxyphenyl)-4-(1-naphthylmethyl)-1-piperazinecarboxamide has several advantages for lab experiments, including its high purity and yield, as well as its well-characterized chemical structure. However, it also has some limitations, including its relatively high cost and limited availability in some regions.
Direcciones Futuras
There are several possible future directions for the scientific research on N-(3-methoxyphenyl)-4-(1-naphthylmethyl)-1-piperazinecarboxamide. These include further studies on its mechanism of action, as well as its potential therapeutic applications in various diseases and conditions. Additionally, there is a need for more research on the safety and toxicity of this compound, as well as its long-term effects on human health.
In conclusion, this compound is a promising compound that has shown significant potential for therapeutic applications in various scientific research studies. Its anti-inflammatory, analgesic, and anxiolytic properties make it a promising candidate for the treatment of various diseases and conditions. However, further research is needed to fully understand its mechanism of action and potential long-term effects on human health.
Métodos De Síntesis
N-(3-methoxyphenyl)-4-(1-naphthylmethyl)-1-piperazinecarboxamide can be synthesized through a multi-step process involving the reaction of 3-methoxybenzaldehyde with 1-naphthylmethylamine, followed by cyclization with piperazine and subsequent carboxylation. This method has been optimized for high yield and purity, making it a reliable source of this compound for scientific research.
Aplicaciones Científicas De Investigación
N-(3-methoxyphenyl)-4-(1-naphthylmethyl)-1-piperazinecarboxamide has been studied extensively for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit significant anti-inflammatory, analgesic, and anxiolytic properties, making it a promising candidate for the treatment of various diseases and conditions.
Propiedades
IUPAC Name |
N-(3-methoxyphenyl)-4-(naphthalen-1-ylmethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-28-21-10-5-9-20(16-21)24-23(27)26-14-12-25(13-15-26)17-19-8-4-7-18-6-2-3-11-22(18)19/h2-11,16H,12-15,17H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGKIWDHZNCVRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-{2-[(cyclopropylamino)carbonyl]phenyl}benzamide](/img/structure/B5436770.png)
![ethyl 2-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5436772.png)
![1-benzyl-4-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}piperazine oxalate](/img/structure/B5436792.png)
![2-{1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-1H-imidazol-2-yl}-6-methylpyridine](/img/structure/B5436802.png)

![4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5436820.png)
![N-{[1-(4-fluorophenyl)cyclopentyl]methyl}-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5436821.png)
![N-(3-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-furamide](/img/structure/B5436829.png)

![N-(2,3-dichlorophenyl)-2-{[5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5436838.png)


![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5436863.png)
